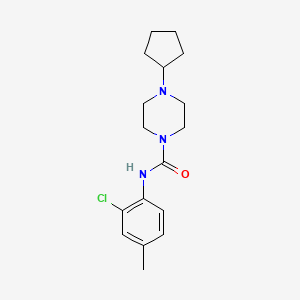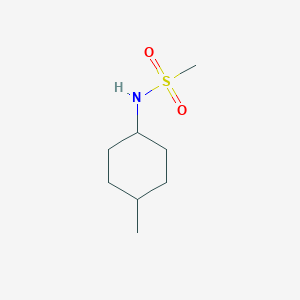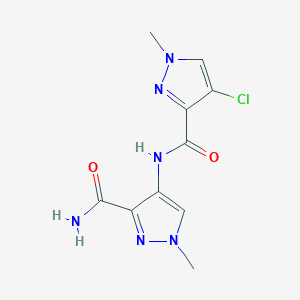
N-(2-chloro-4-methylphenyl)-4-cyclopentylpiperazine-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-chloro-4-methylphenyl)-4-cyclopentylpiperazine-1-carboxamide: is a chemical compound with a complex structure that includes a chlorinated aromatic ring, a piperazine ring, and a cyclopentyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-chloro-4-methylphenyl)-4-cyclopentylpiperazine-1-carboxamide typically involves the reaction of 2-chloro-4-methylaniline with cyclopentylpiperazine in the presence of a coupling agent. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve steps such as:
Formation of the intermediate: The initial step involves the reaction of 2-chloro-4-methylaniline with a suitable reagent to form an intermediate compound.
Coupling reaction: The intermediate is then reacted with cyclopentylpiperazine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the final product.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization or chromatography to obtain the final product in a pure form.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the aromatic ring or the piperazine ring.
Reduction: Reduction reactions can occur at the carbonyl group or the aromatic ring.
Substitution: The chlorine atom on the aromatic ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions may involve reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products:
Oxidation: Oxidation of the aromatic ring may lead to the formation of quinones or other oxidized derivatives.
Reduction: Reduction of the carbonyl group may result in the formation of alcohols or amines.
Substitution: Substitution reactions can yield a variety of derivatives depending on the substituent introduced.
Scientific Research Applications
Chemistry:
- The compound is used as a building block in organic synthesis for the preparation of more complex molecules.
- It serves as a precursor for the synthesis of various pharmaceuticals and agrochemicals.
Biology:
- In biological research, the compound is studied for its potential interactions with biological targets such as enzymes and receptors.
- It is used in the development of new drugs and therapeutic agents.
Medicine:
- The compound is investigated for its potential therapeutic effects in treating various diseases and conditions.
- It may have applications in the development of new medications for neurological disorders, cancer, and infectious diseases.
Industry:
- In the industrial sector, the compound is used in the production of specialty chemicals and materials.
- It may also be used in the development of new polymers and coatings.
Mechanism of Action
The mechanism of action of N-(2-chloro-4-methylphenyl)-4-cyclopentylpiperazine-1-carboxamide involves its interaction with specific molecular targets in the body. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific application and context of use.
Comparison with Similar Compounds
- N-(2-chloro-4-methylphenyl)-4-methylbenzenesulfonamide
- N-(2-chloro-4-methylphenyl)acetamide
- N-(2-chloro-4-methylphenyl)-2-(4-ethyl-2-oxo-3-morpholinyl)acetamide
Uniqueness:
- The presence of the cyclopentyl group in N-(2-chloro-4-methylphenyl)-4-cyclopentylpiperazine-1-carboxamide distinguishes it from other similar compounds.
- This structural feature may confer unique chemical and biological properties, making it a valuable compound for specific research and industrial applications.
Properties
Molecular Formula |
C17H24ClN3O |
|---|---|
Molecular Weight |
321.8 g/mol |
IUPAC Name |
N-(2-chloro-4-methylphenyl)-4-cyclopentylpiperazine-1-carboxamide |
InChI |
InChI=1S/C17H24ClN3O/c1-13-6-7-16(15(18)12-13)19-17(22)21-10-8-20(9-11-21)14-4-2-3-5-14/h6-7,12,14H,2-5,8-11H2,1H3,(H,19,22) |
InChI Key |
FKICJSSRXWHDKY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)N2CCN(CC2)C3CCCC3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(2,4-dimethoxyphenyl)-3-[(1-ethyl-1H-pyrazol-4-yl)methyl]urea](/img/structure/B10968037.png)
![2-(4-bromo-3-methyl-1H-pyrazol-1-yl)-N-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-N-methylpropanamide](/img/structure/B10968045.png)
![1-[(2,4,5-trimethylphenyl)sulfonyl]-4-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]piperazine](/img/structure/B10968049.png)


![Methyl 3-{[(2-methoxyphenyl)carbamoyl]amino}thiophene-2-carboxylate](/img/structure/B10968068.png)


![N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-2-(5-phenyl-2H-tetrazol-2-yl)acetamide](/img/structure/B10968094.png)
![2-[(2,4-difluorophenoxy)methyl]-N-(2-methoxyethyl)benzamide](/img/structure/B10968101.png)
![4-{[3-(4-bromo-1H-pyrazol-1-yl)propanoyl]amino}-1-ethyl-1H-pyrazole-5-carboxamide](/img/structure/B10968110.png)
![2-[4-bromo-5-cyclopropyl-3-(difluoromethyl)-1H-pyrazol-1-yl]-N-(morpholin-4-yl)acetamide](/img/structure/B10968117.png)
![N-[1-(3-methoxyphenyl)ethyl]-2-methylfuran-3-carboxamide](/img/structure/B10968122.png)
![2,6-Dimethyl-4-{[2-(2-methylphenyl)-1,3-thiazol-4-yl]methyl}morpholine](/img/structure/B10968130.png)
